Undecylenic acid
Overview
Description
Undecylenic acid, also known as 10-undecenoic acid, is an organic compound with the formula CH₂=CH(CH₂)₈CO₂H. It is an unsaturated fatty acid with a terminal double bond. This colorless oil is primarily used in the production of Nylon-11 and in the treatment of fungal infections of the skin . This compound is also a precursor in the manufacture of various pharmaceuticals, personal hygiene products, cosmetics, and perfumes .
Preparation Methods
Undecylenic acid is prepared by the pyrolysis of ricinoleic acid, which is derived from castor oil. Specifically, the methyl ester of ricinoleic acid is cracked to yield both this compound and heptanal. This process is conducted at temperatures ranging from 500 to 600°C in the presence of steam . The methyl ester is then hydrolyzed to produce this compound .
Chemical Reactions Analysis
Undecylenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce 11-aminoundecanoic acid, a precursor to Nylon-11.
Reduction: It can be reduced to undecylene aldehyde, which is valued in perfumery.
Substitution: The acid can be converted to the acid chloride, which allows for selective reduction.
Common reagents and conditions used in these reactions include steam for pyrolysis, and specific catalysts for reduction and oxidation processes. Major products formed from these reactions include 11-aminoundecanoic acid and undecylene aldehyde .
Scientific Research Applications
Undecylenic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various aromatic chemicals and polymers.
Biology: It has been studied for its antifungal properties, particularly against Candida albicans.
Industry: It is used in the production of Nylon-11, personal hygiene products, cosmetics, and perfumes.
Mechanism of Action
Undecylenic acid exerts its antifungal effects by inhibiting the morphogenesis of Candida albicans. It prevents the yeast from converting to its hyphal form, which is associated with active infection . This inhibition is achieved through the disruption of fatty acid biosynthesis . Additionally, this compound has been shown to induce apoptosis in tumor cells by reducing mitochondrial membrane potential and activating caspase-dependent pathways .
Comparison with Similar Compounds
Undecylenic acid is unique due to its bifunctional properties, allowing it to act as both an antifungal agent and a precursor in the synthesis of various chemicals. Similar compounds include:
Oleic acid: Another unsaturated fatty acid, but with a different structure and properties.
Linoleic acid: An essential fatty acid with multiple double bonds, used in various biochemical processes.
Palmitoleic acid: A monounsaturated fatty acid with different applications in the cosmetic and pharmaceutical industries.
This compound stands out due to its specific use in the production of Nylon-11 and its potent antifungal properties .
Properties
IUPAC Name |
undec-10-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPZMMHWLSIFAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96451-28-4 | |
Record name | 10-Undecenoic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96451-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8035001 | |
Record name | 10-Undecenoic acid | |
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Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS], Solid, colourless to pale yellow liquid | |
Record name | 10-Undecenoic acid | |
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Record name | Undecylenic acid | |
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Record name | Undecylenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |
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Record name | 10-Undecenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |
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Boiling Point |
Decomposes at 275°C, 137.00 °C. @ 2.00 mm Hg | |
Record name | Undecylenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11117 | |
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Record name | Undecylenic acid | |
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Solubility |
Insoluble, 0.0737 mg/mL at 30 °C, insoluble in water; soluble in alcohol and ether | |
Record name | Undecylenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11117 | |
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Record name | Undecylenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |
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Record name | 10-Undecenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.910 - 0.917 | |
Record name | 10-Undecenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Mechanism of Action |
Undecylenic acid demonstrated effectiveness against _Candida albicans_, which is an opportunistic pathogenic yeast with two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae. Hyphae formation is associated with active infections and virulence. A study proposed that undecylenic acid inhibits biofilm formation of _Candida albicans_ with optimal concentration above 3 mM and disrupts hyphal growth, which is the morphological transition from yeast to filamentous phase, at concentration above 4 mM. Under the drug treatment, hyphal formation related genes, like HWP1, were significantly reduced in transcriptional level leading to poor biofilm formation. Both biofilm and hyphae formation are critical virulence factors for the initiation of skin infection and late development of disseminated infection. Undecylenic acid may also inhibit enzyme involved in lipid metabolism and abolish germ tube formation by carrying protons across the plasma membrane, thus altering cytoplasmic pH. | |
Record name | Undecylenic acid | |
Source | DrugBank | |
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CAS No. |
112-38-9, 1333-28-4 | |
Record name | Undecylenic acid | |
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Record name | Undecylenic acid [USP:JAN] | |
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Record name | Undecylenic acid | |
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Record name | undecylenic acid | |
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Record name | undecylenic acid | |
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Record name | 10-Undecenoic acid | |
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Record name | Undec-10-enoic acid | |
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Record name | UNDECYLENIC ACID | |
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Record name | Undecylenic acid | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
24.5 °C | |
Record name | Undecylenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11117 | |
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Record name | Undecylenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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